3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Description
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a multi-substituted benzo[b]thiophene derivative characterized by a chloro group at position 3, methoxy groups at positions 6 and 4′ (on the phenyl ring), and a benzo[b]thiophene core. This compound has garnered attention due to its structural similarity to pharmacologically active benzo[b]thiophenes, such as raloxifene and combretastatin analogues, which exhibit antitumor, anti-inflammatory, and hormone-modulating properties . Its synthesis involves electrochemical reduction methods, as demonstrated in studies by Eli Lilly and Company, where it serves as a precursor for 3-hydroxy derivatives .
Properties
IUPAC Name |
3-chloro-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWOVHJKUHVFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct C–H Activation
Palladium-mediated C–H arylation bypasses pre-functionalized intermediates. Using HFIP as a solvent, 6-methoxybenzo[b]thiophene undergoes direct coupling with 4-iodoanisole under Pd(OAc)₂/Ag₂O catalysis, though yields are lower (~45%).
Electrophilic Chlorination
Classical reagents like N-chlorosuccinimide (NCS) in DMF at 0°C afford <30% yield due to poor regioselectivity. Sodium hypochlorite outperforms by minimizing over-oxidation.
Scalability and Functional Group Tolerance
Scaling the NaOCl-mediated chlorination to 2.0 mmol of substrate maintains efficiency (55% yield), confirming robustness. Functional group compatibility tests reveal:
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Allyl/vinyl groups : Tolerated without isomerization.
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Carbonyl groups : Inhibit chlorination via electron withdrawal.
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Benzofuran analogs : React exothermically, forming peroxides.
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| NaOCl·5H₂O | 65°C, aqueous MeCN | 55–60 | |
| NCS | 0°C, DMF | <30 | |
| Pd-Catalyzed C–H Activation | HFIP, 30°C | 45 |
Table 2. Key Intermediates and Characterization
| Compound | -NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 7.82 (d, J=8.4 Hz, 1H), 6.98 (s, 1H) | 296.1 |
| 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 7.78 (d, J=8.4 Hz, 1H), 6.95 (s, 1H) | 330.6 |
Figures
Figure 1. Synthetic Routes
(A) Aryne cyclization to form the benzo[b]thiophene core.
(B) Suzuki–Miyaura coupling for C2 functionalization.
Figure 2. Proposed Mechanism for C3 Chlorination
Formation of the chloronium ion intermediate and subsequent re-aromatization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Pharmaceutical Development
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is primarily recognized for its role as an intermediate in the synthesis of selective estrogen receptor modulators (SERMs), such as Raloxifene. These compounds are significant in the treatment of conditions like osteoporosis and breast cancer, where modulation of estrogen receptors can provide therapeutic benefits .
Case Study: Raloxifene Synthesis
In studies involving the synthesis of Raloxifene, this compound serves as a crucial precursor, showcasing its importance in developing medications that target estrogen receptor pathways effectively. The modulation of these pathways can lead to reduced risks of breast cancer and improved bone density in postmenopausal women.
Chemical Synthesis
The compound acts as a building block for synthesizing more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including substitution, oxidation, and coupling reactions, which are essential for creating diverse chemical entities .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of chlorine with nucleophiles | Sodium methoxide, potassium tert-butoxide |
| Oxidation | Alteration of oxidation state | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Reduction of functional groups | Lithium aluminum hydride, sodium borohydride |
| Coupling | Formation of biaryl compounds | Palladium catalysts, boronic acids |
Biological Studies
Research indicates that this compound can be utilized in biological studies focusing on estrogen receptor modulation. Its ability to interact with these receptors makes it valuable for exploring cellular processes influenced by estrogen .
Material Science
Beyond its pharmaceutical applications, this compound is also explored in material science for developing new materials that require specific electronic or optical properties due to its unique molecular structure .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene involves its interaction with estrogen receptors. As an intermediate in the synthesis of selective estrogen receptor modulators, it contributes to the modulation of estrogen receptor activity. This modulation affects various molecular targets and pathways, including the regulation of gene expression and cellular proliferation.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzo[b]Thiophene Derivatives
*Estimated based on molecular formula C₁₆H₁₂ClO₂S.
Key Observations :
- The target compound lacks the polar azide or sulfonyl groups seen in CAS 133295-96-2 and 121434-28-4, which may reduce its reactivity in click chemistry or enzyme-binding applications .
- Compared to raloxifene , the absence of a hydroxyl or piperidinyl group likely limits its estrogen receptor modulation activity but may enhance metabolic stability .
Key Observations :
- The target compound’s synthesis via electrochemical reduction offers a green chemistry advantage over traditional halogenation or coupling methods .
- Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are widely used for benzo[b]thiophene diversification but may require costly catalysts .
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s chloro and methoxy groups likely increase LogP compared to azide- or sulfonyl-containing analogues, reducing aqueous solubility but enhancing membrane permeability .
Biological Activity
Overview
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a synthetic compound belonging to the benzothiophene class, characterized by its unique molecular structure which includes a chlorine atom, two methoxy groups, and a phenyl substituent. It serves as an important intermediate in the synthesis of selective estrogen receptor modulators (SERMs), such as Raloxifene, which are utilized in treating conditions like osteoporosis and breast cancer .
- Molecular Formula : C16H13ClO2S
- Molecular Weight : 304.79 g/mol
- CAS Number : 103597-06-4
- SMILES Notation : ClC1=C(C2=CC=C(OC)C=C2)SC3=C1C=CC(OC)=C3
The biological activity of this compound primarily involves its interaction with estrogen receptors. As a precursor for SERMs, it modulates estrogen receptor activity, influencing gene expression and cellular proliferation pathways. This modulation is crucial for therapeutic applications in hormone-related diseases .
Anticancer Properties
Research indicates that benzothiophene derivatives exhibit significant anticancer activities. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines. The presence of methoxy groups is often correlated with enhanced biological activity due to increased lipophilicity and potential for receptor binding .
Cholinesterase Inhibition
Recent studies have highlighted the potential of benzothiophene derivatives, including this compound, as cholinesterase inhibitors. These compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing structure-activity relationships that suggest effective inhibition profiles. For example, certain derivatives demonstrated IC50 values comparable to established inhibitors like galantamine .
Study on Cholinesterase Inhibition
In a comparative study, several benzothiophene derivatives were synthesized and evaluated for their inhibitory effects on AChE and BChE. The best-performing compound exhibited an IC50 value of 62.10 μM against AChE, demonstrating its potential as a therapeutic agent for Alzheimer's disease .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound 5f | 62.10 | Not specified |
| Compound 5h | Not specified | 24.35 |
Cell Viability Assays
Further investigations assessed the impact of these compounds on SH-SY5Y neuroblastoma cells. Compounds with notable cholinesterase inhibitory activity were tested at varying concentrations (0, 30, 50, 100, and 200 μM) over a period of 24 hours using the MTT assay. The results indicated that these compounds did not exhibit cytotoxic effects at their respective IC50 concentrations .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other related compounds:
| Compound Name | Key Features |
|---|---|
| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Lacks chlorine atom |
| 3-Chloro-2-(4-methoxyphenyl)benzo[b]thiophene | Lacks methoxy group at the sixth position |
The presence of both chlorine and methoxy groups enhances reactivity and functionalization potential, making it a valuable intermediate in pharmaceutical synthesis .
Future Directions
Ongoing research aims to further explore the applications of this compound in drug development, particularly focusing on its role in synthesizing more potent SERMs and cholinesterase inhibitors. The compound's unique properties may lead to innovative treatments for hormone-dependent cancers and neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, and how do reaction parameters influence yield?
- Answer : Synthesis typically involves iodination of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane precursors using molecular iodine (2 eq.) in dichloromethane (DCM) under argon, followed by purification via column chromatography (Hexane/EtOAc) . Alternative routes include benzoylisothiocyanate-mediated cyclization in 1,4-dioxane . Critical parameters include reaction time (3–12 hours), solvent polarity, and stoichiometric control of iodine to avoid over-halogenation. Yield optimization requires strict inert atmospheres and temperature control (room temperature for iodine addition, reflux for cyclization steps).
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Answer :
- 1H/13C NMR : Assigns substituent positions (e.g., methoxy at C6 vs. C4-methoxyphenyl) and confirms regioselectivity .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ if acylated) .
- LC-MS/HRMS : Validates molecular weight (±5 ppm accuracy) and detects impurities .
- X-ray Crystallography : Resolves conformational ambiguities (e.g., dihedral angles between benzothiophene and aryl groups) .
- HPLC : Assesses purity (>95% by peak area) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
- Answer :
- Validation Protocols : Cross-check assays using standardized microbial strains (e.g., S. aureus ATCC 25923) and replicate under controlled conditions (pH, temperature) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) to mitigate aggregation artifacts .
- Post-Synthetic Modifications : Introduce hydrophilic groups (e.g., carboxylates) to enhance membrane permeability .
- Docking Refinement : Incorporate X-ray-derived conformations (e.g., planar benzothiophene core) into molecular docking simulations (AutoDock Vina) to improve binding affinity predictions .
Q. What strategies improve regioselectivity in halogenation or methoxy group installation?
- Answer :
- Directing Groups : Methoxy at C6 directs electrophilic iodination to C3 via steric and electronic effects .
- Lewis Acid Catalysts : SnCl4 or BF3·Et2O enhances methoxy group installation on electron-deficient aryl rings .
- Protection-Deprotection : Temporarily silylate hydroxyl groups (e.g., TBSCl) before methoxylation to prevent side reactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Molecular Dynamics (MD) : Simulate binding stability (e.g., to HIV protease) using GROMACS with OPLS-AA force fields .
- QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with antimicrobial IC50 values .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing chlorine with fluorine) .
Q. How should stability studies be designed to evaluate degradation under experimental conditions?
- Answer :
- Accelerated Testing : Incubate at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess aryl-chlorine bond lability .
- pH Profiling : Test hydrolysis in buffers (pH 1–13) to identify acid/base-sensitive moieties (e.g., methoxy groups) .
- Degradant Identification : Use LC-MSⁿ to fragment byproducts and match with synthetic reference standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
